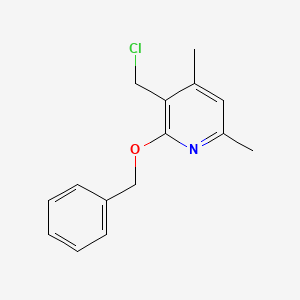
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine
Overview
Description
This would typically include the compound’s systematic name, its common name (if any), and its structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis.Molecular Structure Analysis
This involves studying the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis and Characterization
- Schiff Base Ligand Synthesis : A study synthesized a Schiff base ligand, which included a component similar to 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine. This ligand and its Co(II), Ni(II), and Cu(II) complexes were characterized for various properties including DNA binding and antibacterial activities (El‐Gammal et al., 2021).
Catalysis
- Catalytic Activities : The synthesized Schiff base ligand and its metal complexes exhibited catalytic activities. These activities were explored in the context of DNA binding and antimicrobial properties (El‐Gammal et al., 2021).
Antioxidant Properties
- Chain-Breaking Antioxidants : Research on a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine, revealed significant antioxidant properties. These compounds were synthesized and evaluated for their effectiveness as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Pharmaceutical Synthesis
- Intermediate in Drug Synthesis : The compound has been used as an intermediate in the synthesis of drugs like Dexlansoprazole, which is used for treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases (Gilbile et al., 2017).
Antimicrobial and Antiviral Research
- Antimicrobial and Antiviral Potential : Research indicates potential antimicrobial and antiviral activities of compounds synthesized using derivatives of 2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine. These studies focus on the interactions with DNA and protein receptors, which may have implications for treating diseases like COVID-19 (El‐Gammal et al., 2021).
Material Science
- Organic-Inorganic Hybrid Materials : The compound has been used in the synthesis of organic-inorganic hybrid materials, which are of interest in materials science for various applications. These materials were characterized by single-crystal X-ray diffraction and other methods (Soukrata et al., 2015).
Chemical Synthesis and Green Chemistry
- Green Chemistry Applications : The compound plays a role in green chemistry applications, particularly in the synthesis of functional derivatives and evaluation of green metrics. This involves assessing aspects like atom economy and waste generation in chemical processes (Gilbile et al., 2017).
Photophysical Properties
- Photophysical Research : Studies have explored the photophysical properties of related compounds, which could have implications in fields like photochemistry and the development of new materials with specific light absorption and emission properties (Mancilha et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal methods.
Future Directions
This involves identifying areas where further research could be beneficial. It could include potential applications of the compound, or new reactions that it could undergo.
properties
IUPAC Name |
3-(chloromethyl)-4,6-dimethyl-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-8-12(2)17-15(14(11)9-16)18-10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARFISHYLFDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-(chloromethyl)-4,6-dimethylpyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
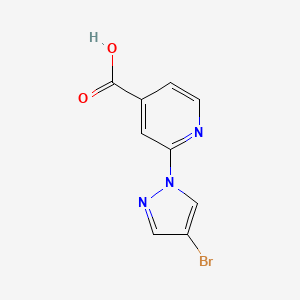

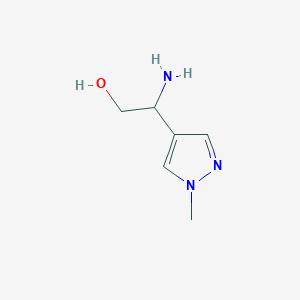
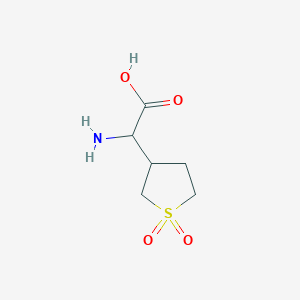
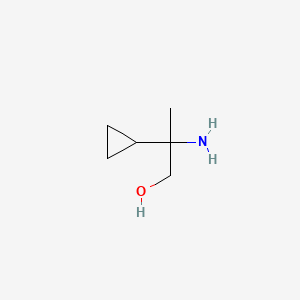
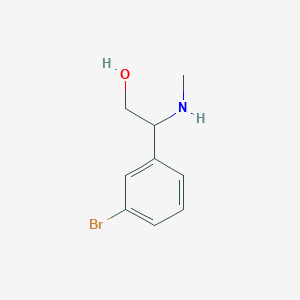
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)
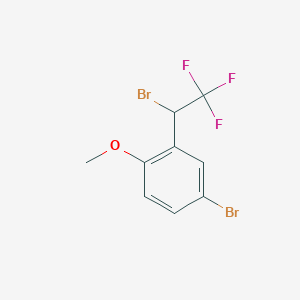
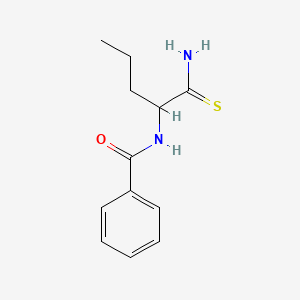
![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
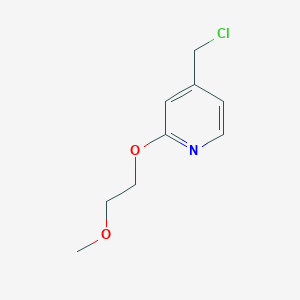
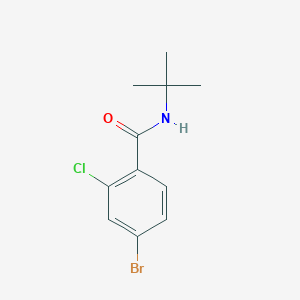
![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)